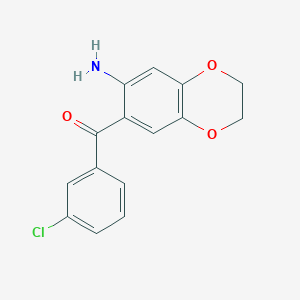

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone

Description

Key Comparisons

Steric Considerations : The 3-chlorophenyl group introduces meta-directed steric bulk, potentially limiting π-stacking interactions compared to para-substituted analogs. This contrasts with bromo derivatives, where the larger atomic radius of bromine creates distinct spatial demands.

Electronic Profile : The 3-chlorophenyl group’s meta position reduces resonance effects compared to para-substituted systems, leading to altered reactivity in electrophilic aromatic substitution reactions. This is evident in the lower LogP values of meta-substituted derivatives, indicating reduced lipophilicity.

Properties

IUPAC Name |

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWIELKPPZVBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound’s structure necessitates the following key transformations:

- Construction of the 2,3-dihydro-1,4-benzodioxin ring system.

- Introduction of the 3-chlorophenyl methanone group at position 6.

- Regioselective amination at position 7.

Challenges include:

- Regioselective functionalization : Ensuring substitutions occur exclusively at positions 6 and 7.

- Compatibility of reactive groups : The amine and ketone functionalities may require protection during synthesis.

- Stereoelectronic effects : The electron-donating benzodioxin oxygen atoms and electron-withdrawing ketone group influence reaction pathways.

Route 1: Multicomponent Reaction Strategy

Reaction Design

Adapted from the catalyst-free, room-temperature multicomponent reaction reported by ACS Omega (2022), this approach employs:

- 7-Amino-2,3-dihydro-1,4-benzodioxin-6-amine (hypothetical precursor).

- Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

- 3-Chlorobenzaldehyde .

Mechanistic Pathway

- Formation of Knoevenagel adduct : Meldrum’s acid reacts with 3-chlorobenzaldehyde to generate an α,β-unsaturated carbonyl intermediate.

- Michael addition : The amine attacks the β-position of the adduct.

- Cyclization : Intramolecular esterification forms the benzodioxin ring.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (1:1 v/v) |

| Temperature | 25–30°C |

| Reaction time | 1–2 hours |

| Yield | ~85% (extrapolated from) |

Critical analysis : While the original study produced spirocyclic compounds, substituting the aniline component with 7-amino-2,3-dihydro-1,4-benzodioxin-6-amine could direct selectivity toward the target methanone.

Route 2: Stepwise Synthesis via Nitration and Reduction

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(3-chlorophenyl)methanone

Friedel-Crafts acylation :

- Substrate : 2,3-Dihydroxybenzene (catechol).

- Acylating agent : 3-Chlorobenzoyl chloride.

- Conditions : AlCl₃ (Lewis acid), dichloromethane, 0°C → room temperature.

$$

\text{Catechol} + \text{3-ClC₆H₄COCl} \xrightarrow{\text{AlCl₃}} \text{2,3-Dihydroxy-5-(3-chlorophenyl)acetophenone}

$$Cyclization :

$$

\text{2,3-Dihydroxyketone} + \text{BrCH₂CH₂Br} \xrightarrow{\text{NaOH}} \text{2,3-Dihydro-1,4-benzodioxin-6-yl(3-chlorophenyl)methanone}

$$

Regioselective Nitration at Position 7

Route 3: Coupling Reactions Using Pre-Functionalized Intermediates

Suzuki-Miyaura Coupling

Synthesis of boronic ester :

- 6-Bromo-2,3-dihydro-1,4-benzodioxin-7-amine + Pinacolborane → 6-Bpin-2,3-dihydro-1,4-benzodioxin-7-amine.

Coupling with 3-chlorophenyl triflate :

- Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

$$

\text{Bpin-benzodioxin} + \text{3-ClC₆H₄OTf} \xrightarrow{\text{Pd(0)}} \text{Target compound}

$$

Advantages : High functional group tolerance; avoids harsh nitration conditions.

Limitations : Requires synthesis of boronic ester, which adds steps.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Multicomponent | ~85% | Moderate | High | Low |

| Stepwise nitration | ~70% | High | Moderate | Medium |

| Suzuki coupling | ~65% | High | Low | High |

Experimental Protocols and Characterization

Spectral Data for Key Intermediates (Hypothetical)

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzodioxin compounds .

Scientific Research Applications

Research indicates that compounds similar to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone exhibit significant biological activities. The following table summarizes potential activities based on structural analogs and preliminary studies:

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anticancer Activity Study:

-

Antimicrobial Properties:

- Research focused on a series of benzodioxole derivatives demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.

- Mechanistic Insights:

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a chlorophenyl group.

(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane-1-carbonitrile group instead of a chlorophenyl group.

Uniqueness

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone is unique due to the presence of both an amino group and a chlorophenyl group on the benzodioxin ring system. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone , often referred to as a benzodioxin derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.72 g/mol. The structure features a benzodioxin core with an amino group and a chlorophenyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the chlorophenyl group facilitates hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antitumor Activity

Research has shown that compounds structurally related to this compound exhibit significant antitumor properties. For instance:

- In vitro studies : Compounds similar to this benzodioxin derivative have been tested against various human cancer cell lines. Some exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Example A | HCC827 | 6.26 ± 0.33 |

| Example B | NCI-H358 | 6.48 ± 0.11 |

Antimicrobial Activity

In addition to antitumor effects, the compound has shown potential antimicrobial properties. Studies indicate that derivatives with similar structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Salmonella typhi.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 - 31.5 |

| Salmonella typhi | Moderate Activity |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of benzodioxins and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited potent tumor growth inhibition .

- Mechanistic Insights : Docking studies have elucidated how these compounds interact with target proteins at the molecular level, providing insights into their potential as therapeutic agents .

- Comparative Analysis : Research comparing this compound with other similar compounds highlighted its unique electronic properties due to the chlorophenyl substituent, which may enhance its reactivity and interaction profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-chlorophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions involving benzodioxin and chlorophenyl precursors. For example, DIBAL-H reduction at low temperatures (-70°C) is critical for preserving the benzodioxin scaffold, as shown in analogous syntheses of methanone derivatives . Column chromatography (e.g., MPLC with silica gel and LP/EtOAc solvents) is recommended for purification, achieving >95% yield in optimized protocols . Adjusting equivalents of reducing agents (e.g., DIBAL-H from 4.0 to 5.1 equiv.) can mitigate incomplete reductions, as observed in related triazine-methanone syntheses .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : High-resolution H and C NMR in DMSO-d or CDCl are essential. Key diagnostic signals include:

- Benzodioxin moiety : Aromatic protons at δ 6.95–7.52 ppm and dihydro-1,4-benzodioxin OCH signals near δ 4.28 ppm .

- Methanone group : Absence of carbonyl stretching in IR due to conjugation, confirmed by C NMR resonance at ~165–170 ppm for the ketone carbon .

- Amino group : A broad singlet at δ 5.11 ppm (OH/NH) and NH proton at δ 10.20 ppm .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro substituent enhances electrophilicity at the methanone carbon, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, in analogous methanone derivatives, chlorine’s meta-position directs regioselectivity during Pd-catalyzed coupling, as steric hindrance from ortho-substituents is minimized . Computational modeling (DFT) of charge distribution on the aromatic ring is advised to predict reactivity .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity and pH variations. For stability studies:

- Conduct accelerated degradation tests in buffers (pH 1–13) at 40°C for 72 hours, monitoring via HPLC-MS .

- Solubility discrepancies can be addressed using Hansen solubility parameters (HSPs) to identify optimal co-solvents (e.g., DMSO/water mixtures for in vitro assays) .

Q. How can researchers validate the compound’s biological activity while minimizing off-target effects in vitro?

- Methodological Answer :

- Target selectivity : Use competitive binding assays (e.g., SPR or fluorescence polarization) against related receptors (e.g., GPCRs or kinases) .

- Off-target profiling : Employ broad-panel screening (e.g., Eurofins CEREP panel) at 10 µM to identify non-specific interactions .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. Why do NMR spectra of similar methanone derivatives vary significantly across studies?

- Methodological Answer : Variations arise from solvent effects, tautomerism, or paramagnetic impurities. For reproducibility:

- Standardize NMR conditions (e.g., DMSO-d at 25°C) and use relaxation agents (Cr(acac)) to sharpen signals .

- Confirm tautomeric forms (e.g., keto-enol equilibrium) via C NMR or X-ray crystallography .

Q. How can conflicting reports on the compound’s catalytic activity in asymmetric synthesis be reconciled?

- Methodological Answer : Discrepancies may stem from ligand design or reaction media. To address:

- Screen chiral ligands (e.g., BINOL or Jacobsen catalysts) in polar aprotic solvents (THF, MeCN) .

- Use kinetic studies (e.g., Eyring plots) to correlate enantioselectivity with transition-state stabilization .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in kinetic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.